4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Amide Bond Formation: The dimethylpyrimidine derivative is reacted with 4-aminobutanoic acid to form the amide bond. This step often requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Coupling: The intermediate product is then coupled with 4-aminobenzamide under similar conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups on the pyrimidine ring, forming corresponding oxides.
Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Amines derived from the reduction of amide bonds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrimidine ring and amide linkages play crucial roles in these interactions, often involving hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid
- N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
Uniqueness
4-({4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoyl}amino)benzamide is unique due to its specific combination of a dimethylpyrimidine ring and an amide linkage to a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-[4-[(4,6-dimethylpyrimidin-2-yl)amino]butanoylamino]benzamide |
InChI |
InChI=1S/C17H21N5O2/c1-11-10-12(2)21-17(20-11)19-9-3-4-15(23)22-14-7-5-13(6-8-14)16(18)24/h5-8,10H,3-4,9H2,1-2H3,(H2,18,24)(H,22,23)(H,19,20,21) |
InChI Key |
XDTGJQUFEJFYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.